molecular formula C16H16O5 B12539137 Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate CAS No. 821787-30-8

Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate

Cat. No.: B12539137
CAS No.: 821787-30-8
M. Wt: 288.29 g/mol
InChI Key: RKRJWYNGPLRVIE-UHFFFAOYSA-N
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Description

Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate is an organic compound with the molecular formula C16H16O5. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethoxy group and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate can be compared with similar compounds such as:

    Methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate: This compound has a similar ester group but differs in the aromatic core structure.

    Methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: This compound contains a bromine atom and a benzofuran core, making it distinct in terms of reactivity and applications. The uniqueness of this compound lies in its specific naphthalene core and the positioning of the ethoxy and carboxylate groups, which confer unique chemical and physical properties.

Properties

CAS No.

821787-30-8

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate

InChI

InChI=1S/C16H16O5/c1-3-20-14(17)10-21-15-12-7-5-4-6-11(12)8-9-13(15)16(18)19-2/h4-9H,3,10H2,1-2H3

InChI Key

RKRJWYNGPLRVIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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